molecular formula C9H8BrN B1337822 4-Bromo-2,6-dimethylbenzonitrile CAS No. 5757-66-4

4-Bromo-2,6-dimethylbenzonitrile

Cat. No. B1337822
CAS RN: 5757-66-4
M. Wt: 210.07 g/mol
InChI Key: LAYDFDMDUCVHBO-UHFFFAOYSA-N
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Patent
US07842685B2

Procedure details

A mixture of 4-bromo-2,6-dimethylbenzenamine (20 g, 100 mmol) and conc. HCl (100 mL) in water (100 mL) was sonicated for 5 min and then cooled to 0° C. A solution of sodium nitrite (6.9 g, 100 mmol) in water (25 mL) was added, and the resulting mixture was stirred at 0° C. for 30 min, then neutralized by the addition of solid sodium bicarbonate. The resulting mixture was slowly poured (in portions) into a solution of potassium cyanide (6.5 g, 100 mmol) and copper(I) cyanide (9.0 g, 100 mmol) in water (50 mL). The resulting mixture was heated at 70° C. for 30 min, then cooled to 25° C. and extracted with EtOAc (3×150 mL). The combined extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to provide 4-bromo-2,6-dimethylbenzonitrile as a brown solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.56 (s, 2 H), 2.45 (s, 6 H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5](N)=[C:4]([CH3:10])[CH:3]=1.Cl.N([O-])=O.[Na+].C(=O)(O)[O-].[Na+].[C-]#N.[K+].[Cu][C:25]#[N:26]>O>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([C:25]#[N:26])=[C:4]([CH3:10])[CH:3]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)N)C
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
6.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
9 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sonicated for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 70° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C#N)C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.